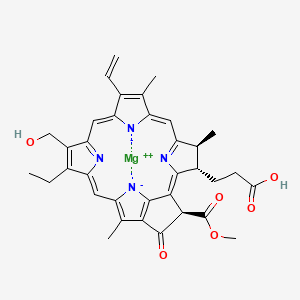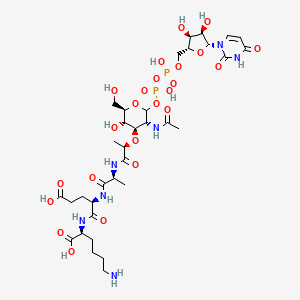
UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl-L-lysine is an UDP-glycopeptide. It derives from an UDP-N-acetylmuramoyl-L-alanyl-D-glutamic acid. It is a conjugate acid of an UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl-L-lysinate(3-).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of UDP-N-acetylmuramoyl-l-alanyl-d-glutamate:meso-diaminopimelate ligase from Escherichia coli has been solved, revealing insights into its role in bacterial cell-wall peptidoglycan biosynthesis. This enzyme catalyzes the addition of meso-diaminopimelic acid to the nucleotide precursor, a crucial step in peptidoglycan formation (Gordon et al., 2001).
Enzymatic Function and Inhibition
Studies on enzymes like MurE from Acinetobacter baumannii, crucial for murein synthesis in the cytoplasm, highlight their potential as targets for antibacterial drugs. The binding site for meso-diaminopimelic acid in the nucleotide precursor and its role in murein synthesis have been explored for drug development (Amera et al., 2019).
Biochemical Characterization
Research on Escherichia coli's UDP-N-acetylmuramate:l-alanyl-γ-d-glutamyl-meso-diaminopimelate ligase (Mpl) shows its involvement in recycling tripeptides for peptidoglycan biosynthesis. This enzyme's broad substrate specificity makes it an interesting target for antibacterial compounds (Hervé et al., 2007).
Structural Dynamics and Domain Movements
Investigations into the structure of UDP-N-acetylmuramoyl-l-alanine:d-glutamate (MurD) ligase have provided insights into its domain movements and structural similarities with other ligases, crucial for understanding its function in bacterial cell wall synthesis (Bertrand et al., 2000).
Chemoenzymatic Synthesis
Efficient chemoenzymatic synthesis of Park’s nucleotide, which includes UDP-N-acetylmuramoyl-l-alanyl-γ-d-glutamyl-meso-diaminopimelyl-d-alanyl-d-alanine, has been reported. This method is crucial for the scale-up production of nucleotides for research and potential therapeutic applications (Kurosu et al., 2007).
Eigenschaften
Produktname |
UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl-L-lysine |
|---|---|
Molekularformel |
C34H55N7O24P2 |
Molekulargewicht |
1007.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C34H55N7O24P2/c1-14(28(50)38-17(7-8-22(45)46)30(52)39-18(32(53)54)6-4-5-10-35)36-29(51)15(2)61-27-23(37-16(3)43)33(63-19(12-42)25(27)48)64-67(58,59)65-66(56,57)60-13-20-24(47)26(49)31(62-20)41-11-9-21(44)40-34(41)55/h9,11,14-15,17-20,23-27,31,33,42,47-49H,4-8,10,12-13,35H2,1-3H3,(H,36,51)(H,37,43)(H,38,50)(H,39,52)(H,45,46)(H,53,54)(H,56,57)(H,58,59)(H,40,44,55)/t14-,15+,17+,18-,19+,20+,23+,24+,25+,26+,27+,31+,33?/m0/s1 |
InChI-Schlüssel |
RLNOPSGEZLGFAH-QCUJSUFMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




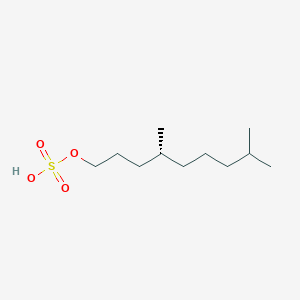
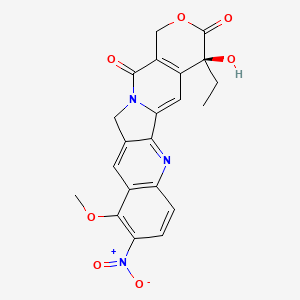
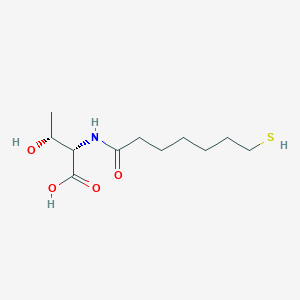
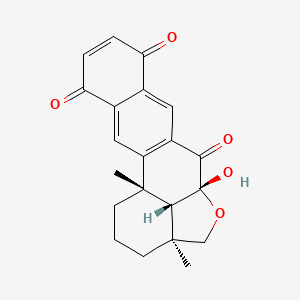
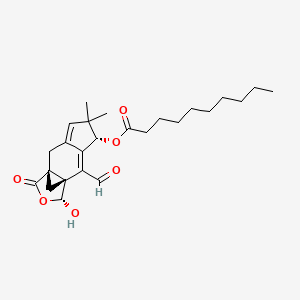
![Oxacalix[4]arene](/img/structure/B1264315.png)

![(2s)-2-(4-Propoxy-3-{[({4-[(3s,5s,7s)-Tricyclo[3.3.1.1~3,7~]dec-1-Yl]phenyl}carbonyl)amino]methyl}benzyl)butanoic Acid](/img/structure/B1264321.png)

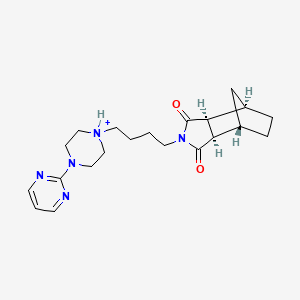
![methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B1264325.png)
